1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of azetidinyl piperidine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an azetidin-3-yl moiety, and a piperidine-4-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenylacetyl chloride: This can be achieved by reacting 4-chlorophenylacetic acid with thionyl chloride under reflux conditions.
Synthesis of azetidin-3-yl intermediate: The azetidin-3-yl moiety can be synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams.
Coupling reaction: The azetidin-3-yl intermediate is then coupled with piperidine-4-carboxamide using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Chlorophenyl)acetyl)piperidine-4-carboxamide: Lacks the azetidin-3-yl moiety.
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the presence of both the azetidin-3-yl and piperidine-4-carboxamide moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15(11-21)20-7-5-13(6-8-20)17(19)23/h1-4,13,15H,5-11H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPYQVIMITZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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